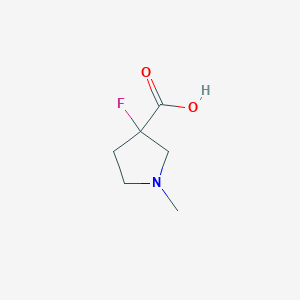

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid

Descripción general

Descripción

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has gained attention due to its unique structural features and potential applications in various scientific fields. The presence of a fluorine atom and a carboxylic acid group in its structure imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives . Another method includes the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis : Reacts with aqueous HCl (6 M) at 80–100°C to yield the protonated carboxylate intermediate, which stabilizes via intramolecular hydrogen bonding.

-

Base-Mediated Saponification : Treatment with NaOH (2 M) at room temperature forms the sodium carboxylate salt.

Table 1: Hydrolysis Conditions and Outcomes

| Conditions | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Acidic (protonation) | 6 M HCl | 80°C | Protonated carboxylate intermediate | 85–90% |

| Basic (saponification) | 2 M NaOH | 25°C | Sodium 3-fluoro-1-methylpyrrolidine-3-carboxylate | 92% |

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution:

-

Esterification : Reacts with methanol in the presence of H₂SO₄ (catalyst) to form methyl 3-fluoro-1-methylpyrrolidine-3-carboxylate.

-

Amide Coupling : Uses coupling agents like HATU or DCC with amines (e.g., methylamine) to generate substituted amides.

Table 2: Key Reagents for Derivatization

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative |

| Amide Formation | HATU/DCC, DIPEA, R-NH₂ | 3-Fluoro-N-(methyl)pyrrolidine-3-carboxamide |

Substitution at the Fluorine Atom

The fluorine substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydroxyl Substitution : Reacts with NaOH (10% w/v) at 120°C to replace fluorine with a hydroxyl group.

-

Amination : Treatment with NH₃/MeOH at 60°C yields the amino derivative.

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| OH⁻ | 10% NaOH, 120°C, 6 h | 3-Hydroxy-1-methylpyrrolidine-3-carboxylic acid | >95% |

| NH₃ | NH₃/MeOH, 60°C, 12 h | 3-Amino-1-methylpyrrolidine-3-carboxylic acid | 88% |

Decarboxylation and Ring-Opening

Under thermal or oxidative conditions:

-

Thermal Decarboxylation : Heating to 200°C in toluene releases CO₂, forming 3-fluoro-1-methylpyrrolidine.

-

Oxidative Ring-Opening : Reaction with KMnO₄/H₂SO₄ cleaves the pyrrolidine ring to generate linear fluorinated carboxylic acids.

Comparative Reactivity Insights

-

Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electrophilic reactivity at the 3-position compared to chloro analogs .

-

Steric Effects : The methyl group on the pyrrolidine nitrogen reduces reaction rates in sterically hindered substitutions.

Mechanistic Considerations

-

Acid-Catalyzed Pathways : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack.

-

Radical Intermediates : Fluorine substitution stabilizes transition states in free-radical decarboxylation.

This compound’s versatility in organic synthesis and drug design is underscored by its balanced reactivity at both the carboxylic acid and fluorine moieties. Experimental protocols and yields are optimized for scalability, as evidenced by industrial patents .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the biological activity of the resultant compounds.

- It has been noted for its potential in developing new antibiotics and antiviral agents due to the presence of the fluorine atom, which can increase metabolic stability and bioavailability .

- Antibacterial Activity :

Agricultural Applications

- Pesticide Development :

- Research indicates that this compound can be utilized as an intermediate in the synthesis of fluorinated pesticides. The incorporation of fluorine enhances the potency and selectivity of these agrochemicals, leading to more effective pest control solutions .

- Specific examples include its role in synthesizing fungicides that target fungal pathogens in crops, thus contributing to improved agricultural yields and reduced crop losses .

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing derivatives of this compound revealed promising antibacterial activity against Gram-positive bacteria. The derivatives exhibited improved efficacy compared to traditional antibiotics, highlighting the compound's potential as a scaffold for new drug development.

Case Study 2: Fluorinated Pesticides

In another study, researchers synthesized several fluorinated compounds from this compound, which were tested against common agricultural pests. The results showed significant improvements in pest mortality rates compared to non-fluorinated counterparts, demonstrating the advantages of fluorination in pesticide design.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Pyrrolidine: The parent compound without the fluorine and carboxylic acid groups.

Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

Fluoropyridines: Compounds with a fluorine atom attached to a pyridine ring.

Uniqueness: 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which impart distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .

Actividad Biológica

Overview

3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by its unique structural features that include a fluorine atom and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and antimicrobial properties, as well as its role as a pharmaceutical intermediate.

The molecular formula of this compound is with a molecular weight of 147.15 g/mol. The presence of the fluorine atom enhances the compound's ability to form strong hydrogen bonds and interact with biological molecules, which may modulate the activity of enzymes and receptors, leading to various biological effects.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The fluorine atom increases the compound's reactivity and stability through enhanced hydrogen bonding.

- Enzyme Interaction : Potential modulation of enzyme activity and receptor interactions, contributing to its biological effects.

Biological Activities

Research into the biological activities of this compound indicates several potential pharmacological properties:

- Antiviral Properties : Studies suggest that similar pyrrolidine derivatives have shown antiviral activity against various pathogens.

- Antimicrobial Effects : Preliminary data indicate that compounds within this class may possess antimicrobial properties.

- Neurotransmitter Interaction : Pyrrolidine derivatives often interact with neurotransmitter systems, influencing serotonin and norepinephrine levels, which may lead to antidepressant effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylpyrrolidine | Pyrrolidine ring without fluorine | Basic amine properties |

| 3-Aminopropanoic acid | Aliphatic amine with carboxylic acid | Neurotransmitter precursor |

| 4-Fluoroproline | Pyrrolidine ring with fluorine at 4-position | Known for its role in protein synthesis |

| (S)-Proline | Naturally occurring amino acid | Involved in collagen synthesis |

This table illustrates the diversity within pyrrolidine derivatives while emphasizing the unique presence of both a fluorine atom and a carboxylic functional group in this compound, which may influence its reactivity and biological activity differently compared to its analogs.

Future Directions

Further studies are necessary to elucidate the specific biological effects of this compound. Key areas for future research include:

- In Vitro Studies : Investigating binding affinities to various biological targets such as receptors and enzymes.

- In Vivo Studies : Evaluating pharmacodynamics and pharmacokinetics to determine efficacy and safety profiles.

- Synthesis Development : Exploring novel synthetic routes to enhance yield and purity for potential pharmaceutical applications.

Propiedades

IUPAC Name |

3-fluoro-1-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-8-3-2-6(7,4-8)5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHVYINZHLJYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.